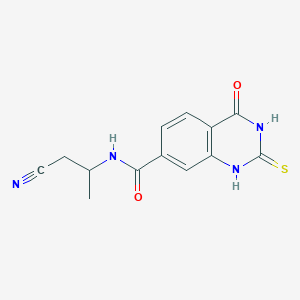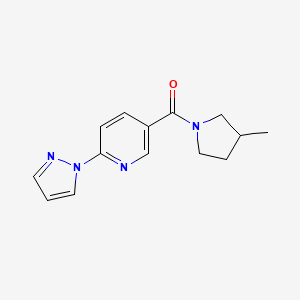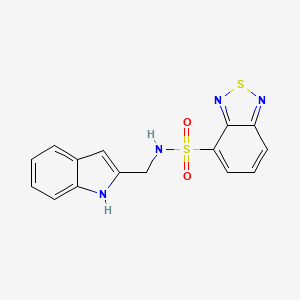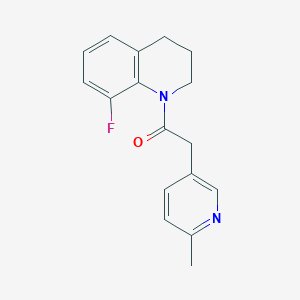
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as CPQ, is a small molecule inhibitor that has shown potential in the field of cancer research. CPQ has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation.
Wirkmechanismus
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have minimal toxicity on normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has also been found to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is its specificity for DHODH, which reduces the risk of off-target effects. However, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
Future research on N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could focus on improving its pharmacokinetic properties to enhance its effectiveness in clinical settings. Additionally, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could be tested in combination with other anticancer drugs to determine its potential for use in combination therapy. Further studies could also investigate the potential use of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in other diseases, such as autoimmune disorders and viral infections.
Conclusion
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a promising small molecule inhibitor that has shown potential in cancer research. Its specificity for DHODH and minimal toxicity on normal cells make it a promising candidate for cancer therapy. Future research on N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could focus on improving its pharmacokinetic properties and investigating its potential for use in combination therapy and other diseases.
Synthesemethoden
The synthesis of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-aminobenzonitrile with ethyl 2-bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone is then cyclized to form the quinazoline ring, followed by the addition of a cyano group to the propyl side chain to form N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been extensively studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cancer cell proliferation. N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and ovarian cancer.
Eigenschaften
IUPAC Name |
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-7(4-5-14)15-11(18)8-2-3-9-10(6-8)16-13(20)17-12(9)19/h2-3,6-7H,4H2,1H3,(H,15,18)(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBUOBUHZJWFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)


![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)